(2E)-1-(furan-2-yl)-3-[(4-iodophenyl)amino]prop-2-en-1-one
Overview
Description
(2E)-1-(furan-2-yl)-3-[(4-iodophenyl)amino]prop-2-en-1-one is an organic compound that belongs to the class of enones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(furan-2-yl)-3-[(4-iodophenyl)amino]prop-2-en-1-one typically involves the condensation of furan-2-carbaldehyde with 4-iodoaniline in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(furan-2-yl)-3-[(4-iodophenyl)amino]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form corresponding epoxides or diketones.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under appropriate conditions.
Major Products Formed
Oxidation: Epoxides or diketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Potential use in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-1-(furan-2-yl)-3-[(4-iodophenyl)amino]prop-2-en-1-one involves its interaction with specific molecular targets. The enone moiety can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This can lead to the inhibition of enzyme activity or modulation of signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(furan-2-yl)-3-[(4-bromophenyl)amino]prop-2-en-1-one
- (2E)-1-(furan-2-yl)-3-[(4-chlorophenyl)amino]prop-2-en-1-one
- (2E)-1-(furan-2-yl)-3-[(4-fluorophenyl)amino]prop-2-en-1-one
Uniqueness
The presence of the iodophenyl group in (2E)-1-(furan-2-yl)-3-[(4-iodophenyl)amino]prop-2-en-1-one makes it unique compared to its bromine, chlorine, and fluorine analogs. The iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s reactivity and biological activity.
Properties
IUPAC Name |
(E)-1-(furan-2-yl)-3-(4-iodoanilino)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10INO2/c14-10-3-5-11(6-4-10)15-8-7-12(16)13-2-1-9-17-13/h1-9,15H/b8-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFRKIJTHWXVLT-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C=CNC2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)/C=C/NC2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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